

# High-throughput screening of azepane derivative libraries

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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Application Note: High-Throughput Screening of Azepane Derivative Libraries

## Abstract

The azepane (hexamethyleneimine) scaffold is a "privileged structure" in medicinal chemistry, offering unique seven-membered ring conformational flexibility that distinguishes it from more common piperidine or pyrrolidine analogs. Despite its presence in FDA-approved therapeutics (e.g., Azelastine, Tolazamide) and potent natural products like Balanol, azepanes remain underrepresented in commercial compound collections. This application note details a robust workflow for the high-throughput screening of a custom azepane library. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a gold-standard method for identifying ATP-competitive inhibitors within this chemical space.

## Introduction: The Azepane Advantage

In the pursuit of novel chemical matter, the "escape from flatland" is a critical objective. While 5- and 6-membered rings dominate small-molecule libraries, 7-membered azepanes provide distinct vectors for side-chain presentation.<sup>[1][2]</sup>

- **Conformational Flexibility:** The azepane ring exists in multiple low-energy conformations (twist-chair, twist-boat), allowing the scaffold to "mold" into cryptic binding pockets that rigid bicyclic systems cannot access.
- **Therapeutic Validation:**
  - **Kinase Inhibition:** The fungal metabolite (-)-Balanol contains a central azepane ring and is a potent inhibitor of PKA and PKC [1].
  - **CNS Activity:** Azepane derivatives show high affinity for monoamine transporters (DAT, SERT) and Sigma-1 receptors, making them prime candidates for neurological targets [2]. [3]

Objective: This guide provides a validated protocol for screening a focused library of 10,000 functionalized azepanes to identify low-nanomolar kinase inhibitors.

## Library Design & Synthesis Strategy

Before screening, the integrity of the input library is paramount. Modern synthetic methods have streamlined access to diverse azepanes.[2][4]

- **Core Synthesis:** We utilize photochemical dearomative ring expansion of nitroarenes.[1][2] This method converts simple, abundant nitro-aromatics into complex, substituted azepanes in a single step, preserving the substitution pattern of the starting material [3].
- **Diversity Points:**
  - **N-substitution:** Reductive amination or alkylation at the ring nitrogen.
  - **C-functionalization:** The ring expansion strategy allows for pre-installed functional groups (esters, halides) at the C3, C4, or C5 positions, enabling late-stage diversification via cross-coupling.

## HTS Assay Development: TR-FRET Kinase Protocol

We will utilize a LanthaScreen™ Eu Kinase Binding Assay. This homogeneous assay measures the displacement of a labeled tracer from the kinase active site by a test compound.

## Why TR-FRET?

- High Sensitivity: Europium (Eu) cryptates have long fluorescence lifetimes, allowing time-gated detection that eliminates short-lived background fluorescence from library compounds (a common issue with azepane amines).
- Robustness: Ratiometric readout reduces errors from pipetting volume variations.

## Reagents & Equipment

- Kinase: Recombinant Ser/Thr Kinase (e.g., PKA catalytic subunit) labeled with GST-tag.
- Antibody: Eu-anti-GST Antibody.
- Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).
- Plates: 384-well low-volume white round-bottom plates (Corning #4513).
- Liquid Handling: Labcyte Echo 550 (Acoustic Dispenser) for compounds; Multidrop Combi for reagents.
- Reader: PerkinElmer EnVision or BMG PHERAstar FSX.

## Assay Protocol (Step-by-Step)

### Step 1: Compound Transfer (Acoustic Dispensing)

- Load the source plate (azepane library, 10 mM in DMSO) into the Echo 550.
- Transfer 20 nL of test compounds into the destination 384-well plate.
- Controls:
  - High Control (0% Inhibition): 20 nL pure DMSO (Columns 1-2).
  - Low Control (100% Inhibition): 20 nL of 10  $\mu$ M Staurosporine (Columns 23-24).

### Step 2: Kinase/Antibody Addition

- Prepare 2x Kinase/Antibody Solution in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
  - Concentration: 10 nM Kinase + 4 nM Eu-Antibody.
- Dispense 5 µL of this solution into every well using the Multidrop Combi.
- Centrifuge plate at 1000 rpm for 1 min to ensure liquid settles.

### Step 3: Tracer Addition

- Prepare 2x Tracer Solution in Kinase Buffer A.
  - Concentration: Determine K<sub>d</sub> previously; typically use 2x the K<sub>d</sub> (e.g., if K<sub>d</sub>=10 nM, use 20 nM).
- Dispense 5 µL of Tracer Solution into every well.
  - Final Volume: 10 µL.
  - Final Concentrations: 5 nM Kinase, 2 nM Antibody, 10 nM Tracer, 0.2% DMSO.

### Step 4: Incubation & Detection

- Seal the plate and incubate for 60 minutes at Room Temperature (protected from light).
- Read on PHERAstar FSX using TR-FRET module:
  - Excitation: 337 nm (Laser).
  - Emission 1 (Donor): 620 nm.
  - Emission 2 (Acceptor): 665 nm.
  - Delay: 50 µs; Integration: 400 µs.

## Data Analysis & Hit Selection

5.1 Ratiometric Calculation Calculate the Emission Ratio (ER) for each well to normalize the signal:

5.2 Percent Inhibition

5.3 Quality Control (Z-Factor) A robust HTS assay must have a  $Z' > 0.5$ .

Where

is the standard deviation and

is the mean of the controls.

5.4 Hit Criteria

- Primary Cutoff: Compounds showing >50% inhibition at 10  $\mu\text{M}$ .
- Interference Check: Flag compounds with Donor (620nm) signal >150% of DMSO control (indicates auto-fluorescence).

## Workflow Visualization

The following diagram illustrates the critical path from library preparation to hit validation.



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Figure 1: High-throughput screening workflow for azepane kinase inhibitors.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Z' Factor (< 0.5)	Pipetting variability or tracer degradation.	Recalibrate Multidrop; prepare fresh tracer; ensure plates are centrifuged to remove bubbles.
High Background (665nm)	Non-specific binding of tracer.	Add 0.01% Triton X-100 or BSA to the buffer to reduce stickiness.
Compound Fluorescence	Azepane amines reacting or fluorescing.	Use TR-FRET (time-gated) to filter prompt fluorescence. Check Donor (620nm) signal intensity.
"Edge Effects"	Evaporation in outer wells.	Use low-volume plates with better sealing; avoid using outer 2 columns if possible.

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